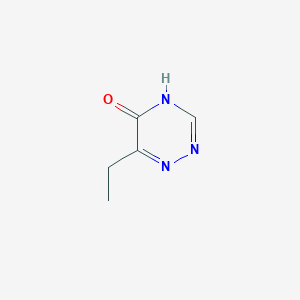
Fmoc-DL-homoserine
Übersicht
Beschreibung
Fmoc-DL-homoserine is a chemical compound that has gained significant attention in the field of scientific research. It is an amino acid derivative that is widely used in the synthesis of peptides and proteins.
Wirkmechanismus
Fmoc-DL-homoserine acts as a building block in the synthesis of peptides and proteins. It is incorporated into the peptide or protein chain through peptide bond formation, which is catalyzed by a variety of enzymes. Once incorporated, Fmoc-DL-homoserine can contribute to the overall structure and function of the peptide or protein, including its biological activity.
Biochemical and Physiological Effects
Fmoc-DL-homoserine has no known biochemical or physiological effects on its own. However, when incorporated into peptides and proteins, it can contribute to their biological activity and function. For example, peptides and proteins containing Fmoc-DL-homoserine have been shown to exhibit antimicrobial, antifungal, and anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Fmoc-DL-homoserine is its versatility in peptide and protein synthesis. It can be easily incorporated into a variety of peptide and protein sequences, and can contribute to their overall structure and function. However, Fmoc-DL-homoserine can be difficult to synthesize and purify, particularly in large quantities. Additionally, peptides and proteins containing Fmoc-DL-homoserine can be prone to aggregation and degradation, which can affect their biological activity.
Zukünftige Richtungen
There are several potential future directions for research involving Fmoc-DL-homoserine. One area of interest is the development of new methods for synthesizing and purifying Fmoc-DL-homoserine, particularly in larger quantities. Another area of interest is the investigation of the biological activity of peptides and proteins containing Fmoc-DL-homoserine, particularly in the context of antimicrobial, antifungal, and anticancer activity. Additionally, the use of Fmoc-DL-homoserine as a chiral auxiliary in asymmetric synthesis could be further explored.
Wissenschaftliche Forschungsanwendungen
Fmoc-DL-homoserine has a wide range of applications in scientific research, particularly in the field of peptide and protein synthesis. It is commonly used as a building block for the synthesis of peptides and proteins, including those with biological activity. Fmoc-DL-homoserine is also used as a chiral auxiliary in asymmetric synthesis, as well as in the preparation of peptidomimetics and other bioactive compounds.
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-10-9-17(18(22)23)20-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,21H,9-11H2,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCXLWRCVZSPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-DL-homoserine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



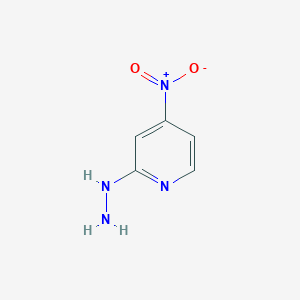
![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/structure/B3180344.png)
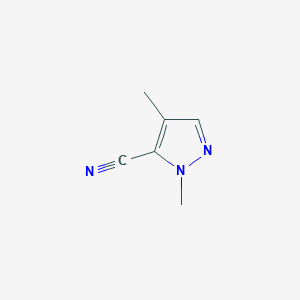


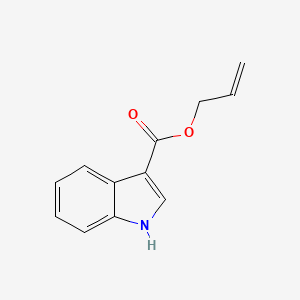
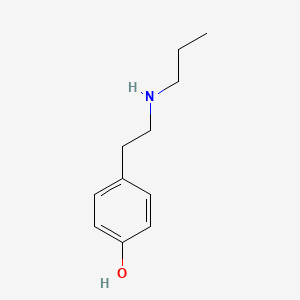
![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3180376.png)
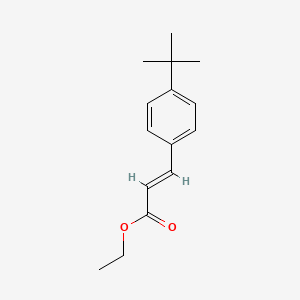
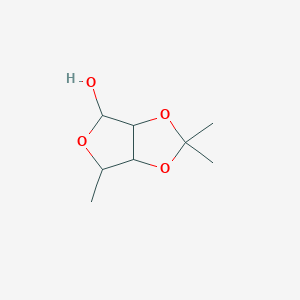
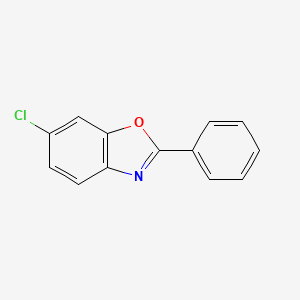
![Methyl 2-Azaspiro[3.3]heptane-6-carboxylate](/img/structure/B3180395.png)
